3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione 3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 865655-09-0
VCID: VC4181684
InChI: InChI=1S/C26H25N3O4S/c1-16-8-11-20(14-17(16)2)28-24(30)23-21-6-4-3-5-7-22(21)34-25(23)27(26(28)31)15-18-9-12-19(13-10-18)29(32)33/h8-14H,3-7,15H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])SC5=C3CCCCC5)C
Molecular Formula: C26H25N3O4S
Molecular Weight: 475.56

3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

CAS No.: 865655-09-0

Cat. No.: VC4181684

Molecular Formula: C26H25N3O4S

Molecular Weight: 475.56

* For research use only. Not for human or veterinary use.

3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione - 865655-09-0

Specification

CAS No. 865655-09-0
Molecular Formula C26H25N3O4S
Molecular Weight 475.56
IUPAC Name 4-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Standard InChI InChI=1S/C26H25N3O4S/c1-16-8-11-20(14-17(16)2)28-24(30)23-21-6-4-3-5-7-22(21)34-25(23)27(26(28)31)15-18-9-12-19(13-10-18)29(32)33/h8-14H,3-7,15H2,1-2H3
Standard InChI Key AIWXIYHRAVOQQT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])SC5=C3CCCCC5)C

Introduction

Nomenclature and Structural Characteristics

The systematic name 3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione delineates its architecture:

  • Core structure: A fused bicyclic system comprising a seven-membered cycloheptane ring (positions 6–9) linked to a thieno[2,3-d]pyrimidine scaffold.

  • Substituents:

    • A 3,4-dimethylphenyl group at position 3.

    • A 4-nitrobenzyl group at position 1.

  • Functional groups: Two ketone oxygen atoms at positions 2 and 4, and a nitro group (-NO₂) on the benzyl substituent.

The molecular formula is C₂₆H₂₅N₃O₄S (molecular weight: 475.56 g/mol), as inferred from analogous compounds .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of such polycyclic systems typically involves multi-step sequences:

  • Thiophene precursor preparation: Ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate serves as a common intermediate, as demonstrated in the synthesis of related thienopyrimidines .

  • Pyrimidine ring formation: Cyclocondensation with urea or thiourea derivatives under acidic or basic conditions generates the pyrimidine-dione core.

  • N-Alkylation: Introduction of the 4-nitrobenzyl group via nucleophilic substitution using 4-nitrobenzyl chloride in the presence of K₂CO₃ .

A representative pathway is outlined below:

  • Step 1: React ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate with 3,4-dimethylphenyl isocyanate to form a thiourea intermediate.

  • Step 2: Cyclize the intermediate in acidic ethanol to yield the thieno[2,3-d]pyrimidine-2,4-dione core.

  • Step 3: Alkylate the N1 position with 4-nitrobenzyl bromide in DMF using K₂CO₃ as a base .

Reaction Conditions and Yields

ParameterValue/DetailSource
Cyclization solventEthanol with HCl catalysis
Alkylation conditionsDMF, K₂CO₃, 60°C, 8h
Typical yield (Step 3)58–72%

Physicochemical Properties

Solubility and Partition Coefficients

  • logP: Estimated at 6.6–7.1 (similar to C258-0552 ), indicating high lipophilicity.

  • Aqueous solubility: Predicted logSw = -6.4 (extrapolated from ), suggesting poor water solubility.

  • Polar surface area: ~31–35 Ų , aligning with moderate membrane permeability.

¹H NMR (500 MHz, DMSO-d6)

Key signals (referencing ):

  • Aromatic protons:

    • 4-Nitrobenzyl: δ 8.25 (d, J = 9.0 Hz, 2H), 7.54 (d, J = 9.0 Hz, 2H) .

    • 3,4-Dimethylphenyl: δ 7.29–7.38 (m, 3H) .

  • Aliphatic protons:

    • Cycloheptane CH₂: δ 1.61–1.89 (m, 6H), 2.71–3.30 (m, 4H) .

    • Benzyl CH₂: δ 4.37 (s, 2H) .

IR Spectroscopy

  • Notable bands:

    • 1686 cm⁻¹ (C=O stretch) .

    • 1513 cm⁻¹ (asymmetric NO₂ stretch) .

Comparative Analysis with Structural Analogs

ParameterTarget CompoundC258-0552 5zgvAHtuqZW
Molecular weight475.56 g/mol471.4 g/mol475.56 g/mol
logP6.6–7.16.636.8 (estimated)
Aromatic substituents4-Nitrobenzyl, 3,4-dimethylphenyl2-Chlorobenzyl, 4-chlorophenyl3-Nitrobenzyl, 3,4-dimethylphenyl

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The nitro group serves as a handle for further functionalization (e.g., reduction to amine for prodrug strategies).

  • Kinase inhibition: Thienopyrimidines are explored as ATP-competitive inhibitors in oncology .

Materials Science

  • Liquid crystals: The planar thienopyrimidine core and flexible cycloheptane ring may enable mesophase formation.

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